1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone
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Overview
Description
1-[4-(4-BROMOBENZYL)PIPERAZINO]-2-(4-CHLOROPHENOXY)-1-ETHANONE is a synthetic organic compound that features a piperazine ring substituted with a bromobenzyl group and a chlorophenoxy group
Preparation Methods
The synthesis of 1-[4-(4-BROMOBENZYL)PIPERAZINO]-2-(4-CHLOROPHENOXY)-1-ETHANONE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Introduction of the bromobenzyl group: This step involves the reaction of the piperazine derivative with 4-bromobenzyl chloride in the presence of a base.
Attachment of the chlorophenoxy group: The final step involves the reaction of the intermediate with 4-chlorophenol under suitable conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-[4-(4-BROMOBENZYL)PIPERAZINO]-2-(4-CHLOROPHENOXY)-1-ETHANONE undergoes various chemical reactions, including:
Substitution reactions: The bromobenzyl and chlorophenoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate .
Scientific Research Applications
1-[4-(4-BROMOBENZYL)PIPERAZINO]-2-(4-CHLOROPHENOXY)-1-ETHANONE has several scientific research applications:
Medicinal chemistry: The compound is studied for its potential as a pharmacological agent due to its piperazine moiety, which is present in many drugs.
Material science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological research: The compound is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of 1-[4-(4-BROMOBENZYL)PIPERAZINO]-2-(4-CHLOROPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity . The bromobenzyl and chlorophenoxy groups may enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
1-[4-(4-BROMOBENZYL)PIPERAZINO]-2-(4-CHLOROPHENOXY)-1-ETHANONE can be compared with other piperazine derivatives, such as:
1-(4-Bromobenzyl)piperidine: This compound has a similar bromobenzyl group but lacks the chlorophenoxy group, which may result in different biological activities.
1-(4-Chlorophenyl)piperazine: This compound has a chlorophenyl group instead of a chlorophenoxy group, which may affect its chemical reactivity and biological properties.
The uniqueness of 1-[4-(4-BROMOBENZYL)PIPERAZINO]-2-(4-CHLOROPHENOXY)-1-ETHANONE lies in its combination of the bromobenzyl and chlorophenoxy groups, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H20BrClN2O2 |
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Molecular Weight |
423.7 g/mol |
IUPAC Name |
1-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-2-(4-chlorophenoxy)ethanone |
InChI |
InChI=1S/C19H20BrClN2O2/c20-16-3-1-15(2-4-16)13-22-9-11-23(12-10-22)19(24)14-25-18-7-5-17(21)6-8-18/h1-8H,9-14H2 |
InChI Key |
IOBINDXFBDNMMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Br)C(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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